molecular formula C45H62N2O21 B054065 Glyco-dph CAS No. 120336-54-1

Glyco-dph

Cat. No. B054065
CAS RN: 120336-54-1
M. Wt: 967 g/mol
InChI Key: GWCHCJKVHUAIPZ-OBMOVYDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyco-dph, also known as glycosylated diphenylhexatriene, is a fluorescent probe used in scientific research to study the properties and behavior of biological membranes. It is a synthetic compound that is commonly used in membrane biophysics and biochemistry studies.

Mechanism of Action

Glyco-dph is a lipophilic molecule that inserts into the lipid bilayer of the membrane. When excited with light of a specific wavelength, it emits fluorescence that can be measured and analyzed to study the properties of the membrane.
Biochemical and Physiological Effects:
This compound has been shown to affect the fluidity and organization of the membrane, as well as the activity of membrane proteins. It has also been used to study the effects of various drugs and compounds on membrane properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using glyco-dph as a fluorescent probe is its high sensitivity and selectivity for biological membranes. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one of the limitations of this compound is its potential toxicity to cells, which can affect the accuracy of the results.

Future Directions

There are several potential future directions for research on glyco-dph. One area of interest is the development of new synthetic methods for this compound that can improve its properties and reduce its toxicity. Another area of research is the use of this compound in live-cell imaging studies to study the dynamics of membrane structures in real time. Additionally, this compound could be used in combination with other probes and techniques to gain a more comprehensive understanding of membrane properties and behavior.

Synthesis Methods

The synthesis of glyco-dph involves the reaction of diphenylhexatriene with a sugar molecule, such as glucose or galactose. The resulting compound is then purified using chromatography techniques to obtain a pure sample.

Scientific Research Applications

Glyco-dph is used as a fluorescent probe to study the properties of biological membranes, including lipid bilayers and membrane proteins. It is particularly useful in studying the dynamics and organization of lipid rafts, which are specialized regions of the membrane that play an important role in cell signaling and membrane trafficking.

properties

CAS RN

120336-54-1

Molecular Formula

C45H62N2O21

Molecular Weight

967 g/mol

IUPAC Name

N'-[[6-[[6-[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl]-3-[4-[(1Z)-6-phenylhexa-1,3,5-trienyl]phenyl]propanehydrazide

InChI

InChI=1S/C45H62N2O21/c48-19-27-33(54)41(61)45(22-50,67-27)68-44-39(60)36(57)40(28(20-49)64-44)66-43-38(59)35(56)32(53)29(65-43)21-62-42-37(58)34(55)31(52)26(63-42)18-46-47-30(51)17-16-25-14-12-24(13-15-25)11-5-2-1-4-8-23-9-6-3-7-10-23/h1-15,26-29,31-44,46,48-50,52-61H,16-22H2,(H,47,51)/b2-1?,8-4?,11-5-

InChI Key

GWCHCJKVHUAIPZ-OBMOVYDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C=CC=C/C=C\C2=CC=C(C=C2)CCC(=O)NNCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6(C(C(C(O6)CO)O)O)CO)CO)O)O)O)O)O)O

SMILES

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)NNCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6(C(C(C(O6)CO)O)O)CO)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)NNCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6(C(C(C(O6)CO)O)O)CO)CO)O)O)O)O)O)O

synonyms

diphenylhexatrienylpropanoylhydrazylstachyose
glyco-DPH

Origin of Product

United States

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